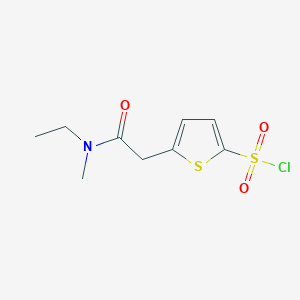
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Electrophilic Substitution: Thiophene undergoes electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions. For example, the cyclization of butane or butadiene with sulfur can produce thiophene, which can then be further functionalized to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like acetic anhydride and catalysts such as SnCl4.
Nucleophilic Substitution: Reagents like P2S5 in acidic conditions.
Oxidation: Reagents like SeO2.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can undergo various chemical reactions that modify its structure, enabling it to interact with biological molecules. These interactions can affect molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler thiophene derivative with similar reactivity.
5-{2-[(methoxyacetyl)amino]ethyl}thiophene-2-sulfonyl chloride: Another thiophene derivative with different functional groups.
Uniqueness
5-(2-(Ethyl(methyl)amino)-2-oxoethyl)thiophene-2-sulfonyl chloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an ethyl(methyl)amino group and a sulfonyl chloride group makes it particularly versatile for various applications .
Properties
Molecular Formula |
C9H12ClNO3S2 |
|---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
5-[2-[ethyl(methyl)amino]-2-oxoethyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClNO3S2/c1-3-11(2)8(12)6-7-4-5-9(15-7)16(10,13)14/h4-5H,3,6H2,1-2H3 |
InChI Key |
PUAQEXGIKUQWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)CC1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















